9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine

Catalog No.
S13431275
CAS No.
M.F
C19H16ClN5O
M. Wt
365.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-a...

Product Name

9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine

IUPAC Name

9-benzyl-2-chloro-N-(4-methoxyphenyl)purin-6-amine

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C19H16ClN5O/c1-26-15-9-7-14(8-10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,23,24)

InChI Key

LQEGRUOUEVUFIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative characterized by its unique molecular structure, which includes a benzyl group, a chloro substituent, and a methoxyphenyl group. Its molecular formula is C19H16ClN5OC_{19}H_{16}ClN_{5}O with a molecular weight of 365.82 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic agents targeting cellular processes.

The chemical reactivity of 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine can be attributed to its functional groups. The chloro group can undergo nucleophilic substitution reactions, while the amine can participate in various coupling reactions. Additionally, the presence of the methoxy group may influence the compound's reactivity and solubility properties.

Research indicates that purine derivatives like 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine exhibit significant biological activities, particularly as inhibitors of tubulin polymerization. This activity suggests potential applications in cancer therapy, as inhibiting tubulin polymerization can disrupt cell division and lead to apoptosis in tumor cells . Furthermore, structure-activity relationship studies have shown that modifications to the purine scaffold can enhance biological efficacy against various cancer cell lines .

The synthesis of 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Purine Core: Starting from simpler purine derivatives, the core structure can be constructed through cyclization reactions.
  • Chlorination: The introduction of the chloro group can be achieved via chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
  • Benzyl and Methoxy Substitution: The benzyl and methoxy groups are introduced through nucleophilic substitution reactions where appropriate precursors are used to attach these groups at specific positions on the purine ring.

These synthetic routes often require careful optimization to improve yield and purity.

Due to its biological activity, 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine has potential applications in:

  • Anticancer Therapy: As an inhibitor of tubulin polymerization, it may serve as a lead compound for developing new cancer treatments.
  • Pharmaceutical Development: Its unique structure allows for further modifications that could enhance efficacy or reduce side effects in therapeutic applications.

Interaction studies involving 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine focus on its binding affinity to tubulin and other cellular targets. These studies help elucidate the mechanism of action and potential side effects when used in therapeutic contexts. In vitro assays often measure its impact on cell proliferation and apoptosis in various cancer cell lines, providing insights into its pharmacological profile.

Several compounds share structural similarities with 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine. These include:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(phenylmethyl)-1H-purin-6-amineC12H10ClN5C_{12}H_{10}ClN_{5}Lacks methoxy group; simpler structure
6-Benzylamino-2-chloropurineC12H10ClN5C_{12}H_{10}ClN_{5}Similar core but different substituents
9-Methyl-N-(4-methoxyphenyl)-purin-6-amineC15H16ClN5OC_{15}H_{16}ClN_{5}OContains methyl instead of benzyl group

Uniqueness: The presence of both a benzyl and a methoxyphenyl group distinguishes 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine from other similar compounds, potentially enhancing its biological activity and selectivity for specific targets within cancer treatment paradigms.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

365.1043378 g/mol

Monoisotopic Mass

365.1043378 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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